molecular formula C26H34N4O3 B2534793 N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide CAS No. 922119-55-9

N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide

Cat. No. B2534793
CAS RN: 922119-55-9
M. Wt: 450.583
InChI Key: VHEHCGLMPQRKCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
BenchChem offers high-quality N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methoxy-5-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pyridine Derivatives as Insecticides

Pyridine derivatives, including compounds structurally related to the query compound, have been synthesized and tested for their insecticidal activities. One study revealed that certain pyridine derivatives exhibited insecticidal activity superior to the commercial insecticide acetamiprid against the cowpea aphid, Aphis craccivora Koch. This suggests potential applications in agricultural pest management (Bakhite et al., 2014).

Fluorescent Zinc Sensors

Bisquinoline derivatives, which share structural features with the query compound, have been investigated as fluorescent sensors for zinc ions. These compounds demonstrate zinc ion-induced fluorescence changes, highlighting their utility in biochemical and cellular studies for tracking zinc ion distribution (Mikata et al., 2009).

Synthesis of Complex Quinolines

Research on the synthesis of complex quinolines, including tetrahydroquinolines, points towards methods for constructing diverse quinoline-based structures. These methodologies can lead to the synthesis of novel compounds for pharmaceutical research and development (Roberts et al., 1997).

Removable N-Protecting Groups

The use of certain groups as removable N-protecting groups in the synthesis of complex molecules, including indoloisoquinolinones, showcases advanced synthetic strategies that could be applicable to the synthesis and functionalization of the query compound (Ha et al., 2015).

Synthesis and Biological Activity

The exploration of tetrahydroisoquinolinones for their potential biological activities, including their synthesis from various starting materials, provides insights into the development of compounds with possible therapeutic applications (Kandinska et al., 2006).

properties

IUPAC Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-18-8-11-24(33-3)21(15-18)28-26(32)25(31)27-17-23(30-13-4-5-14-30)20-9-10-22-19(16-20)7-6-12-29(22)2/h8-11,15-16,23H,4-7,12-14,17H2,1-3H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEHCGLMPQRKCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide

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